Norcamphor

Overview

Description

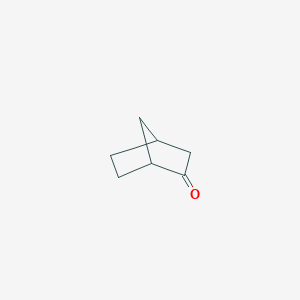

Norcamphor (2-norbornanone; C₇H₁₀O) is a bicyclic ketone structurally derived from camphor by replacing its three methyl groups with hydrogen atoms . This modification reduces steric bulk and alters electronic properties, impacting its chemical reactivity and biological interactions. This compound is a key substrate in studies of cytochrome P450cam (CYP101A1) catalysis and serves as a model compound for understanding enzyme-substrate dynamics .

Preparation Methods

Enantioselective Synthesis

Asymmetric Catalysis

(+)-Norcamphor, a chiral precursor for pharmaceuticals, is synthesized via enantioselective Baeyer-Villiger oxidation of norbornene derivatives. In one approach, norbornene is treated with a chiral palladium catalyst and tert-butyl hydroperoxide (TBHP) to yield (+)-norcamphor with 92% enantiomeric excess (ee) . The reaction proceeds through a palladium-mediated oxygen insertion mechanism, favoring the endo transition state .

Resolution of Racemates

Racemic norcamphor is resolved into enantiomers using chiral stationary-phase chromatography or enzymatic kinetic resolution. For instance, lipase-mediated acetylation selectively modifies one enantiomer, leaving the other intact. This method achieves >99% ee for (+)-norcamphor but requires iterative purification .

Functionalization and Derivative Synthesis

Grignard Reagent Additions

This compound reacts with Grignard reagents to form tertiary alcohols, a key step in synthesizing bioactive molecules. For example, phenylmagnesium bromide adds to this compound’s carbonyl group, yielding 2-phenylbicyclo[2.2.1]heptan-2-ol . This reaction is stereospecific, with the Grignard reagent attacking the exo face due to steric hindrance from the bicyclic framework .

Experimental Protocol

-

Substrate Preparation : Dissolve this compound (5.75 g, 52.2 mmol) in dry tetrahydrofuran (THF).

-

Grignard Formation : Generate phenylmagnesium bromide (52.2 mmol) from bromobenzene and magnesium turnings.

-

Reaction : Add the Grignard reagent dropwise to the this compound solution at 0°C, stir for 2 h, and quench with ammonium chloride.

-

Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to obtain the alcohol (yield: 85%) .

Silyl Enol Ether Formation

This compound is converted to silyl enol ethers for use in cyclopropanation reactions. Treatment with trimethylsilyl chloride (TMSCl) and lithium diisopropylamide (LDA) generates the silyl enol ether, which reacts with diiodomethane and diethylzinc to form cyclopropane derivatives .

Catalytic Reductive Methods

Sodium Borohydride Reduction

While sodium borohydride (NaBH₄) is typically used for ketone reductions, this compound’s rigid structure limits reactivity. In methanol, NaBH₄ reduces this compound to isoborneol with <10% yield, highlighting the need for alternative reductants .

Transition Metal-Catalyzed Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes this compound hydrogenation to norbornane under 50 psi H₂. This method achieves quantitative conversion but erases the ketone functionality, limiting synthetic utility .

Advanced Applications in Drug Synthesis

NMDA Receptor Antagonists

This compound derivatives like 2-phenylbicyclo[2.2.1]heptan-2-amine exhibit noncompetitive NMDA receptor antagonism. These are synthesized by:

-

Amination : Treat this compound with hydroxylamine to form an oxime.

-

Reduction : Reduce the oxime with lithium aluminum hydride (LiAlH₄) to the primary amine.

-

Alkylation : React with alkyl halides to yield N-substituted analogs .

Pharmacological Data

| Derivative | IC₅₀ (NMDA Inhibition) | Selectivity Over AMPA |

|---|---|---|

| 2-Phenyl-amine | 12 nM | >100-fold |

| 4-Fluoro-phenyl | 8 nM | >150-fold |

Chemical Reactions Analysis

Norcamphor undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: this compound can be oxidized to form this compound lactone using Baeyer-Villiger monooxygenase.

Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields norborneol.

Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Norcamphor has been studied for its potential pharmacological activities. Research indicates that this compound may interact with specific biological targets, such as camphor 5-monooxygenase, which is involved in the oxidation of camphor derivatives . The compound's structural similarity to camphor allows it to potentially exhibit similar therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study: Antiviral Activity

A study highlighted the antiviral properties of this compound derivatives against various viruses, suggesting a pathway for developing new antiviral medications. The mechanism of action is believed to involve the inhibition of viral replication processes .

Organic Synthesis

Synthetic Intermediate:

this compound serves as an important intermediate in organic synthesis. Notably, it can be converted into methylene this compound through a reaction with formaldehyde in the presence of secondary amines and carboxylic acids. This transformation is significant for producing intermediates used in agricultural chemicals and pesticides .

| Reaction | Conditions | Product |

|---|---|---|

| This compound + Formaldehyde + Secondary Amine + Carboxylic Acid | Heating (60°C+) | Methylene this compound |

Applications in Drug Development:

The unique bicyclic structure of this compound makes it a valuable scaffold for drug design. Researchers have explored its use in synthesizing novel compounds that target specific receptors or enzymes, enhancing its potential in drug discovery .

Environmental Science

Atmospheric Reactions:

this compound has been investigated for its role in atmospheric chemistry. Studies have shown that under certain conditions, this compound can undergo photosensitized reactions leading to the formation of various hydrocarbons and carbon monoxide. These reactions contribute to understanding the compound's environmental impact and its behavior in atmospheric processes .

Material Science

Polymer Chemistry:

this compound's reactivity allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore these applications further, particularly in creating advanced materials for industrial use .

Mechanism of Action

The mechanism of action of norcamphor involves its interaction with specific enzymes and molecular targets . For instance, this compound is metabolized by camphor 5-monooxygenase in Pseudomonas putida, leading to the formation of hydroxylated products. This enzyme-mediated transformation is crucial for its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Camphor

- Structural Differences: Camphor (C₁₀H₁₆O) contains three methyl groups absent in norcamphor, enhancing hydrophobicity and steric bulk .

- Enzymatic Hydroxylation: Camphor is hydroxylated by P450cam with 100% regioselectivity at the 5-exo position due to optimal active-site packing . this compound exhibits lower regioselectivity:

- (1R)-Norcamphor: 65% 5-hydroxy, 30% 6-hydroxy, 5% 3-hydroxy .

- (1S)-Norcamphor: 28% 5-hydroxy, 62% 6-hydroxy, 10% 3-hydroxy . Molecular dynamics simulations suggest enantiomer-specific binding: D-norcamphor favors 5-hydroxylation, while L-norcamphor favors 6-hydroxylation .

- Protein Dynamics: Camphor-bound P450cam shows slower dynamics (rugged energy landscape), whereas this compound induces faster dynamics (smoother energy landscape) due to reduced steric constraints .

| Parameter | Camphor | This compound |

|---|---|---|

| Regioselectivity (%) | 100% (5-exo) | 60–65% (5-exo) |

| Substrate Affinity (Kₐ) | High | Moderate |

| Protein Dynamics (τ₂) | ~350 ps | ~150 ps |

Thiocamphor

- Structural Differences : Thiocamphor replaces camphor’s carbonyl oxygen with sulfur, altering electronic properties .

- Enzymatic Activity: Intermediate regioselectivity (63% 5-hydroxy product) compared to camphor and this compound . Binds P450cam in multiple conformational states, as shown by 2D IR spectroscopy (three distinct CO-ligand absorption bands) .

5,5-Difluorocamphor

- Structural Modification : Fluorine atoms block the 5-position .

- Hydroxylation: No 5-hydroxylation; primary product is 9-hydroxy due to steric and electronic effects . Contrasts with this compound, where 5-hydroxylation remains feasible but less favored .

Adamantanone

- Structural Simplicity : A rigid, fully saturated bicyclic ketone lacking methyl groups .

- Enzymatic Binding: Crystal structures show weaker binding to P450cam compared to this compound, highlighting the role of methyl groups in substrate recognition .

Photochemical Reactivity

- Mercury-Sensitized Decomposition: this compound produces 1,5-hexadiene and allylcyclopropane, unlike camphor, which forms optically active bicyclic hydrocarbons .

Biological Activity

Norcamphor, a bicyclic compound derived from camphor, has garnered interest in pharmacological research due to its potential biological activities, particularly as a noncompetitive antagonist of the NMDA receptor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclo[2.2.1]heptane structure, which contributes to its unique biological properties. The molecular formula is , and it is often utilized as a scaffold for synthesizing various derivatives that exhibit enhanced pharmacological activities.

NMDA Receptor Antagonism

This compound and its derivatives have been studied extensively for their role as NMDA receptor antagonists. Research indicates that certain this compound derivatives exhibit significant binding affinity at the NMDA receptor's phencyclidine (PCP) binding site. For instance, one derivative (compound 5a ) demonstrated an IC50 value of 7.86 µM and showed protective effects against MES-induced neurotoxicity in rodent models at a dosage of 100 mg/kg .

Table 1: Binding Affinity and Neuroprotective Effects of this compound Derivatives

| Compound | IC50 (µM) | Neuroprotection (mg/kg) |

|---|---|---|

| 5a | 7.86 | 100 |

| Memantine | 1.0 | - |

The NMDA receptor is implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. Thus, compounds that modulate this receptor's activity may hold therapeutic potential for these conditions .

Toxicity Studies

Toxicity assessments of this compound derivatives have shown that they possess a comparable toxicity profile to memantine, a clinically used NMDA antagonist. In vitro studies using MDCK cells indicated no significant reduction in cell viability at concentrations up to 50 µM for both memantine and compound 5a . The IC50 values for toxicity were found to be similar between the two compounds across different cell lines (MDCK and N2a), suggesting that this compound derivatives may be safe for further development as therapeutic agents.

Table 2: Toxicity Data Comparison

| Compound | IC50 on MDCK Cells (µM) | IC50 on N2a Cells (µM) |

|---|---|---|

| Memantine | 197 | 219 |

| Compound 5a | 155 | 154 |

The primary mechanism by which this compound exerts its biological effects is through noncompetitive antagonism at the NMDA receptor. This action can help mitigate excitotoxicity caused by excessive glutamate signaling, which is a hallmark of several neurodegenerative diseases . Additionally, this compound's ability to modulate various neurotransmitter systems positions it as a candidate for treating mood disorders and chronic pain syndromes.

Case Studies

Several case studies have illustrated the potential applications of this compound derivatives in clinical settings:

- Neuroprotection in Epilepsy : A study involving rodent models demonstrated that administration of compound 5a significantly reduced seizure activity induced by MES testing. This suggests its potential use in developing new antiepileptic drugs.

- Alzheimer's Disease Models : In vitro studies have shown that this compound derivatives can protect neuronal cells from glutamate-induced toxicity, indicating their possible role in treating Alzheimer's disease.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Norcamphor’s structural and dynamic properties in protein complexes?

- Methodological Answer : Infrared (IR) spectroscopy, particularly site-specific 1D and 2D IR, is effective for probing this compound’s conformational dynamics in enzyme complexes like P450cam. For example, IR spectra can distinguish this compound-bound complexes from camphor or thiocamphor analogs by analyzing CO stretching frequencies and frequency–frequency correlation functions . Additionally, residual dipolar couplings (RDCs) combined with molecular dynamics (MD) simulations provide insights into rigid skeletal conformations in this compound, enabling precise assignment of prochiral centers .

Q. How can researchers design experiments to study this compound’s reaction mechanisms with ylides?

- Methodological Answer : Competitive reaction rate studies using dimethyloxosulfonium methylide and dimethylsulfonium methylide can elucidate this compound’s reactivity. Gas-liquid partition chromatography (glpc) on specialized columns (e.g., Quadrol/SAIB) allows separation and quantification of reaction products like spiro-oxacyclopropanes. Infrared (IR) and nuclear magnetic resonance (NMR) spectra are critical for identifying intermediates and resolving stereochemical outcomes .

Q. What statistical tools are essential for analyzing this compound’s photoelectron circular dichroism (PECD) data?

- Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TDDFT) are indispensable for modeling PECD signals. For this compound, a single-conformer molecule, these methods validate experimental data by simulating methyl group rotations and their negligible impact on PECD, contrasting with camphor’s multi-conformer complexity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s hydroxylation regioselectivity within enzyme systems?

- Methodological Answer : MD simulations can model mutations in cytochrome P450cam to predict this compound’s binding efficiency and hydroxylation patterns. For instance, mutating residue Thr185 to Phe eliminates 3-hydroxylation while enhancing 5′-exo product specificity. Experimental validation via coupling efficiency assays and kinetic isotope effects (KIEs) reconciles discrepancies between computational predictions and observed product ratios .

Q. What experimental approaches address conformational averaging in this compound’s residual dipolar coupling (RDC) data?

- Methodological Answer : Conformationally rigid systems like this compound require MD-driven order tensor computations (MDOC) to account for vibrational averaging. A complete set of RDCs from CLIP-HSQC experiments, combined with AM1-level geometry optimizations, enables the generation of conformer ensembles that align with experimental data. This approach resolves ambiguities in diastereotopic assignments (e.g., endo/exo positions) .

Q. How do mercury-sensitized decomposition pathways of this compound inform its use in hydrocarbon synthesis?

- Methodological Answer : Mercury sensitization generates hydrocarbons like 1,5-hexadiene and bicyclo[2.1.1]hexane via this compound’s photolysis. Isotopic labeling (e.g., α-methyl this compound) and product trapping experiments reveal intermediates such as symmetric biradicals, which rearrange into allylcyclopropane. Comparative studies with d-camphor highlight this compound’s unique polymer formation tendencies .

Q. What strategies reconcile conflicting data on this compound’s hydroxylation efficiency in cytochrome P450cam variants?

- Methodological Answer : Kinetic crystallography and transient absorption spectroscopy can capture intermediate states during this compound hydroxylation. For example, ultrafast 2D IR spectroscopy quantifies dynamics in the P450cam–this compound complex, correlating faster conformational fluctuations with reduced regioselectivity (60% 5′-exo product vs. 90% for camphor). Mutagenesis studies (e.g., Phe87Trp) validate coupling efficiency improvements predicted by MD .

Q. Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in this compound’s product distributions across reaction conditions?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) of glpc and NMR datasets identifies outliers caused by ylide excess or solvent effects. For instance, dimethylsulfonium methylide reactions yield higher spiro-oxacyclopropane endo/exo ratios (95:5) compared to oxosulfonium ylides (10:90), requiring controlled stoichiometry and temperature .

Q. What computational frameworks validate this compound’s photolysis mechanisms when experimental data is sparse?

- Methodological Answer : High-level ab initio calculations (e.g., CASSCF) model this compound’s excited-state dynamics, predicting biradical intermediates and CO₂ elimination pathways. Cross-referencing with camphor’s photolysis mechanisms (e.g., vinylcyclobutane formation) identifies shared reaction coordinates, reducing reliance on incomplete experimental datasets .

Q. Experimental Design Guidelines

Q. What criteria ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s standards:

- Synthesis : Report reaction conditions (e.g., ylide equivalents, solvent purity) and purification methods (e.g., distillation parameters).

- Characterization : Provide NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) data for new compounds. For known compounds, cite literature procedures and purity thresholds (>95% by glpc) .

Q. How can researchers optimize this compound’s use as a model substrate in enzyme engineering?

- Methodological Answer : Use directed evolution coupled with fluorescence-based high-throughput screening (HTS) to select P450cam mutants with enhanced this compound turnover. Validate hits via stopped-flow kinetics and X-ray crystallography to map active-site modifications (e.g., Phe87Trp’s π-stacking effects) .

Properties

IUPAC Name |

bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMKEVXVVHNIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883406 | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystals or waxy solid; [Alfa Aesar MSDS] | |

| Record name | Norcamphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.09 [mmHg] | |

| Record name | Norcamphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-38-1 | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcamphor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORCAMPHOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NORCAMPHOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.